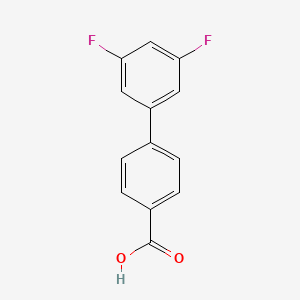

3',5'-Difluorobiphenyl-4-carboxylic acid

概要

説明

3',5'-ジフルオロビフェニル-4-カルボン酸は、ビフェニルカルボン酸類に属する化学化合物です。これは、ビフェニルカルボン酸のフッ素化誘導体であり、その潜在的な治療用途により、医薬品化学の分野で注目を集めています。

準備方法

合成経路と反応条件

3',5'-ジフルオロビフェニル-4-カルボン酸の合成は、一般的にビフェニルカルボン酸のフッ素化を含みます。一般的な方法の1つは、鈴木-宮浦カップリング反応であり、これはパラジウム触媒の存在下で、ボロン酸誘導体とハロゲン化ビフェニル化合物を反応させるものです 。反応条件には、炭酸カリウムなどの塩基と、トルエンやエタノールなどの溶媒の使用が含まれることがよくあります。

工業生産方法

3',5'-ジフルオロビフェニル-4-カルボン酸の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。このプロセスは、高収率とコスト効率を上げるために最適化され、通常、連続フロー反応器と自動システムを使用して、品質と効率の一貫性を確保します。

化学反応の分析

反応の種類

3',5'-ジフルオロビフェニル-4-カルボン酸は、次のものを含むさまざまな種類の化学反応を起こします。

酸化: カルボン酸基は酸化されて対応する誘導体となる可能性があります。

還元: この化合物は還元されてアルコールやその他の還元形となる可能性があります。

置換: フッ素原子は、適切な条件下で他の官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 水素化ナトリウムや有機リチウム化合物などの試薬は、置換反応を促進することができます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸塩が生成される場合がありますが、還元によりアルコールが生成される場合があります。

科学的研究の応用

Medicinal Chemistry

DFBCA has potential therapeutic applications due to its ability to interact with biological targets:

- Enzyme Inhibition : DFBCA has been studied for its inhibitory effects on enzymes involved in inflammatory pathways. Preliminary studies indicate that it can reduce pro-inflammatory cytokines, suggesting its use as an anti-inflammatory agent.

- Pharmacological Studies : Its unique fluorination pattern enhances lipophilicity and metabolic stability, making it a candidate for drug development. Research is ongoing to evaluate its pharmacokinetics and toxicity profiles .

Materials Science

The compound is explored in the development of new materials due to its structural properties:

- Polymer Chemistry : DFBCA can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance material performance.

Organic Synthesis

As a versatile building block, DFBCA is utilized in various organic reactions:

- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of biologically active compounds and other functional materials. The presence of fluorine atoms can significantly influence the reactivity and selectivity in chemical reactions .

Case Study 1: Enzyme Interaction Studies

In vitro studies have demonstrated that DFBCA can inhibit certain enzymes linked to inflammation. The results showed significant reductions in inflammatory markers, indicating potential therapeutic benefits in treating inflammatory diseases.

Case Study 2: Material Development

Research involving DFBCA as a precursor in polymer synthesis revealed that polymers containing DFBCA exhibited improved thermal stability compared to those without it. This suggests that DFBCA could enhance the performance characteristics of new materials.

作用機序

3',5'-ジフルオロビフェニル-4-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。フッ素原子は、特定の酵素や受容体への結合親和性を高め、それらの活性を調節します。関与する正確な経路は、特定の用途と標的によって異なります。

類似の化合物との比較

類似の化合物

2',6'-ジフルオロビフェニル-4-カルボン酸: 同様の特性を持つ別のフッ素化ビフェニルカルボン酸。

ビフェニル-4-カルボン酸: フッ素化されていない親化合物。

4-フルオロビフェニル-4-カルボン酸: 単フッ素化誘導体。

独自性

3',5'-ジフルオロビフェニル-4-カルボン酸は、ビフェニル環の特定の位置に2つのフッ素原子があるために独自です。この構造的特徴は、その化学的安定性と生物活性を高め、さまざまな研究分野において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

2’,6’-Difluorobiphenyl-4-carboxylic acid: Another fluorinated biphenyl carboxylic acid with similar properties.

Biphenyl-4-carboxylic acid: The non-fluorinated parent compound.

4-Fluorobiphenyl-4-carboxylic acid: A monofluorinated derivative.

Uniqueness

3’,5’-Difluorobiphenyl-4-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the biphenyl ring. This structural feature enhances its chemical stability and biological activity, making it a valuable compound in various research fields.

生物活性

3',5'-Difluorobiphenyl-4-carboxylic acid (CAS No. 350682-84-7) is an organic compound characterized by a biphenyl structure with two fluorine atoms at the 3' and 5' positions and a carboxylic acid group at the 4 position. This compound is gaining attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with molecular targets.

Structural Formula

The structural formula of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 236.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents, insoluble in water |

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. The presence of fluorine atoms enhances its lipophilicity, allowing for improved membrane permeability and binding affinity to biological targets. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for the modulation of enzyme activity and receptor binding.

Binding Affinities

Research indicates that the unique positioning of the fluorine atoms significantly influences the compound's binding affinities compared to its analogs. For instance, it may exhibit selective binding to certain enzyme active sites or receptor sites, which could lead to varied pharmacological effects.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound reduced the expression of pro-inflammatory cytokines in activated macrophages, indicating its potential role in managing inflammatory diseases.

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. It showed promising results as a competitive inhibitor, which could be beneficial in drug design for metabolic disorders.

Drug Development

This compound is being explored as a lead compound in drug development due to its favorable pharmacokinetic properties and biological activities. Its ability to interact with various molecular targets makes it a candidate for further optimization and testing in preclinical studies.

Material Science

In addition to its biological applications, this compound is also being investigated for use in material science, particularly in the development of new polymers and materials that require specific chemical properties.

Comparative Analysis with Analog Compounds

| Compound | Binding Affinity | Biological Activity |

|---|---|---|

| This compound | High | Anticancer, Anti-inflammatory |

| 3',4'-Difluorobiphenyl-4-carboxylic acid | Moderate | Enzyme inhibition |

| 4-Fluorobiphenyl-4-carboxylic acid | Low | Minimal biological activity |

This table highlights how this compound compares to other related compounds regarding their binding affinities and biological activities.

特性

IUPAC Name |

4-(3,5-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEFNMHMLWBFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415336 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350682-84-7 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350682-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。